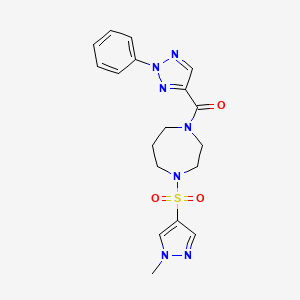

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Description

The compound “(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone” is a heterocyclic molecule featuring a 1,4-diazepane ring linked to a sulfonyl-substituted methylpyrazole and a phenyltriazole-methanone moiety. The sulfonyl group may enhance solubility and metabolic stability, while the diazepane ring could influence conformational flexibility and binding affinity .

Properties

IUPAC Name |

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O3S/c1-22-14-16(12-19-22)29(27,28)24-9-5-8-23(10-11-24)18(26)17-13-20-25(21-17)15-6-3-2-4-7-15/h2-4,6-7,12-14H,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDICOGLNCQYAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone represents a novel class of hybrid molecules that integrate pyrazole and triazole functionalities. This combination is significant due to the diverse biological activities associated with these heterocycles, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Overview

This compound consists of:

- A pyrazole moiety which is known for its pharmacological versatility.

- A triazole ring that enhances biological activity and solubility.

- A sulfonamide group that contributes to its bioactivity by mimicking natural substrates in enzymatic reactions.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole moieties exhibit potent antimicrobial properties. For instance, a study demonstrated that derivatives of 1,2,4-triazoles showed significant activity against various bacterial strains, including drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Properties

The anticancer potential of similar compounds has been extensively documented. For example, triazole derivatives have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating effective cytotoxicity . The presence of the diazepane ring may enhance cellular uptake and target specificity.

Anti-inflammatory Effects

Compounds with the pyrazole structure have also been noted for their anti-inflammatory activities. Studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural factors:

- Substituents on the triazole and pyrazole rings : Electron-donating groups generally enhance activity.

- Length and branching of alkyl chains : Modifications can affect lipophilicity and thus bioavailability.

A comparative analysis of similar compounds indicates that specific modifications can significantly enhance potency against targeted pathogens or cancer cells.

Case Studies

- Antibacterial Evaluation : In a study involving a series of triazole-pyrazole hybrids, one compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.125 μg/mL against E. coli and S. aureus, surpassing traditional antibiotics like ampicillin .

- Cytotoxicity Testing : Another study evaluated a related compound against various cancer cell lines, revealing IC50 values ranging from 10 to 30 μM, indicating promising anticancer activity .

- Inflammation Models : In vivo studies showed that pyrazole derivatives reduced edema in animal models by up to 60%, showcasing their potential as anti-inflammatory agents .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing pyrazole and sulfonamide functionalities exhibit a range of biological activities:

Anticancer Activity

The compound has shown promise as an anti-metastatic agent by inhibiting lysyl oxidase, an enzyme involved in collagen cross-linking and tumor metastasis. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Properties

The structural characteristics of this compound may also confer antimicrobial properties. Compounds with similar structures have been tested for their efficacy against bacterial strains and fungal infections, highlighting the need for new agents due to rising resistance to conventional treatments .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound could exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds with similar structural features:

-

Anti-Human Liver Cancer Evaluation

A study synthesized novel sulfonamides incorporating various heterocycles and evaluated their anti-human liver cancer activities using HepG2 cell lines. Compounds demonstrated significant activity compared to standard treatments like methotrexate . -

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

Another research focused on compounds inhibiting 11β-hydroxysteroid dehydrogenase type 1, which are relevant for treating metabolic syndrome-related disorders such as type 2 diabetes and obesity . -

Pharmacological Screening

A series of derivatives were synthesized and screened for analgesic and anti-inflammatory activities, showing promising results in preclinical models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares key motifs with other triazole- and sulfonyl-containing derivatives. For instance, the compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () includes a triazole core and sulfonyl group but differs in its thioether and ethanone substituents instead of a diazepane-methanone framework. The diazepane ring in the target compound likely improves solubility and introduces steric effects that modulate target interactions .

Table 1: Structural Comparison

Crystallographic and Computational Analysis

Tools like SHELXL () and WinGX () are critical for determining molecular conformations. The diazepane ring’s puckering and sulfonyl group geometry could be compared to analogs using these programs. For instance, SHELXL’s refinement capabilities () would clarify bond angles and torsional strain, which influence binding dynamics .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including sulfonylation and coupling of pyrazole and triazole moieties. A general procedure includes:

- Sulfonylation : Reacting 1-methyl-1H-pyrazole-4-sulfonyl chloride with 1,4-diazepane under reflux in xylene (10–30 hours) .

- Coupling : Using chloranil as an oxidizing agent in xylene, followed by purification via recrystallization (methanol) or column chromatography .

- Optimization : Adjusting reaction time (25–30 hours), solvent polarity, and stoichiometry (e.g., 1:1.4 molar ratio of substrate to chloranil) to improve yield .

Basic: What analytical techniques are critical for characterizing its structural integrity and purity?

Answer:

- X-ray crystallography : Resolves stereochemistry and confirms the methanone bridge .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., methyl groups on pyrazole at δ ~2.5 ppm, aromatic protons at δ ~7–8 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H] ~480–500 Da) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions often arise from:

- Tautomerism : Pyrazole and triazole moieties may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents (DMSO-d6 or CDCl3) and variable-temperature NMR to stabilize conformers .

- Impurity interference : Combine HPLC with diode-array detection (DAD) to distinguish co-eluting byproducts .

- Crystallographic validation : Compare experimental XRD data with computational models (e.g., density functional theory) .

Advanced: What experimental designs are suitable for evaluating its biological activity while minimizing bias?

Answer:

- Split-split plot design : Assign treatments (e.g., dose levels) to subplots and biological replicates to sub-subplots to account for variability .

- Positive controls : Use structurally analogous compounds (e.g., pyrazole-triazole hybrids with known IC50 values) .

- Blinded assays : Randomize sample labeling and employ third-party analysts for data collection .

Advanced: How can environmental fate studies be structured to assess its ecotoxicological risks?

Answer:

Follow the INCHEMBIOL framework :

Abiotic transformations : Analyze hydrolysis/photolysis rates under varying pH and UV exposure.

Biotic degradation : Use soil microcosms with LC-MS/MS to track metabolite formation.

Bioaccumulation : Measure logP values (predicted ~2.5–3.5) and assess uptake in model organisms (e.g., Daphnia magna).

Advanced: What strategies address low yields in sulfonylation steps during scale-up?

Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to enhance sulfonylation efficiency .

- Solvent optimization : Replace xylene with DMF or THF for better solubility .

- Fractional factorial design : Systematically vary temperature (80–120°C), time, and catalyst loading to identify critical factors .

Advanced: How can computational modeling predict its binding affinity to target proteins?

Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR or Aurora B) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- QSAR modeling : Corporate substituent effects (e.g., sulfonyl vs. carbonyl groups) to refine activity predictions .

Advanced: What theoretical frameworks guide mechanistic studies of its reactivity?

Answer:

- Frontier molecular orbital (FMO) theory : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .

- Hammett substituent constants : Quantify electronic effects of substituents (e.g., methyl groups on pyrazole) on reaction rates .

- DFT calculations : Optimize transition states (e.g., sulfonylation intermediates) using Gaussian09 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.